
Boc-D-2-aminoadipic acid
Overview
Description
Boc-D-2-aminoadipic acid (CAS 110544-97-3) is a chiral, Boc-protected derivative of 2-aminoadipic acid. Its molecular formula is C₁₁H₁₉NO₆, with a molecular weight of 261.27 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during peptide synthesis and enabling selective deprotection under acidic conditions. The "D" designation indicates the dextrorotatory enantiomer, which is less common in natural peptides but valuable for studying stereochemical effects in biochemical systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-D-2-aminoadipic acid typically involves the reaction of D-2-aminoadipic acid with Boc-carbamate. The reaction proceeds under controlled conditions to ensure the selective protection of the amino group. The general reaction can be represented as: [ \text{D-2-aminoadipic acid} + \text{Boc-carbamate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the carboxylic acid groups.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Boc group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Oxidation: Products include oxidized derivatives of the carboxylic acid groups.
Reduction: Reduced forms of the compound, though less common.
Substitution: Removal of the Boc group yields D-2-aminoadipic acid.
Scientific Research Applications
Peptide Synthesis
Boc-D-2-aminoadipic acid is widely used as a building block in peptide synthesis. Its protected amino group allows for the selective formation of peptide bonds without interfering with other functional groups. This application is crucial in developing therapeutic peptides that require high stability and bioavailability.
Biological Studies
Research has shown that 2-aminoadipic acid plays a significant role in metabolic pathways, particularly concerning insulin resistance and diabetes. Studies indicate that elevated levels of 2-aminoadipic acid are associated with increased adipogenesis and insulin resistance, suggesting its potential as a biomarker for obesity-related conditions .
Case Study: Insulin Resistance
A study involving C57BL/6 mice demonstrated that administration of 2-aminoadipic acid resulted in impaired insulin signaling, indicating its role in metabolic dysregulation . This highlights the compound's relevance in understanding metabolic diseases.
Medical Applications
This compound is being investigated for its therapeutic potential in treating metabolic disorders. Its ability to modulate glucose homeostasis positions it as a candidate for developing diabetes treatments. In animal models, supplementation with 2-aminoadipic acid has shown promise in reducing fasting plasma glucose levels .
Case Study: Diabetes Treatment
In a controlled study, mice treated with 2-aminoadipic acid exhibited significant reductions in body weight and fat accumulation when subjected to high-fat diets. These findings suggest that enhancing levels of this compound could be beneficial for managing obesity and diabetes .
Industrial Applications
In addition to its scientific applications, this compound is utilized in the production of specialized chemicals and materials within the industry. Its properties make it suitable for creating compounds used in pharmaceuticals and other chemical processes.
Biochemical Mechanisms
The biochemical properties of this compound are closely linked to its effects on metabolic pathways. It acts as a glutamate analog, influencing various cellular processes related to energy metabolism and insulin signaling .
Mechanism of Action:
- Insulin Modulation: Elevated levels of 2-aminoadipic acid have been shown to affect insulin secretion from pancreatic beta cells, potentially altering glucose metabolism .
- Adipocyte Thermogenesis: It has been found to enhance energy expenditure by increasing thermogenesis in adipocytes, mediated through β3 adrenergic receptor activation .
Data Tables
Application Area | Specific Use Case | Findings/Outcomes |
---|---|---|
Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and reactivity |
Biological Research | Studying insulin resistance | Elevated levels linked to obesity and diabetes risk |
Medical Research | Potential diabetes treatment | Reduced fasting glucose levels in animal models |
Industrial Chemistry | Production of specialized chemicals | Utilized in pharmaceutical development |
Mechanism of Action
The mechanism of action of Boc-D-2-aminoadipic acid involves its role as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amino group can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-D-2-Aminoadipic Acid vs. Boc-L-2-Aminoadipic Acid
The L-enantiomer (CAS 77302-72-8) shares identical molecular weight and formula but differs in stereochemistry. Key contrasts include:
The D-form is often used to engineer protease-resistant peptides or probe enzyme stereospecificity, while the L-form is prevalent in naturalistic peptide design .
This compound vs. Unprotected 2-Aminoadipic Acid
Unprotected 2-aminoadipic acid (CAS 542-32-5, C₆H₁₁NO₄, MW 161.16 g/mol) lacks the Boc group, making it more reactive but less stable in synthetic workflows :
The Boc derivative is preferred in solid-phase peptide synthesis (SPPS), whereas the unprotected form is used in metabolic studies or as a precursor .
This compound vs. Other Boc-Protected Amino Acids
Boc-protected amino acids (e.g., Boc-alanine, Boc-glycine) share analogous protective-group chemistry but differ in side-chain properties:
Compound | Side Chain | Applications |
---|---|---|
This compound | Carboxylic acid | Non-natural peptide design |
Boc-Alanine | Methyl | Standard SPPS |
Boc-Glycine | Hydrogen | Flexible peptide backbones |
The extended carboxylic acid side chain in this compound enables unique interactions in peptide structures, such as metal chelation or hydrogen-bond networks .
Biological Activity
Boc-D-2-aminoadipic acid (Boc-D-2-AAA) is a derivative of 2-aminoadipic acid, a metabolite involved in the lysine degradation pathway. This compound has garnered interest due to its potential biological activities, particularly in metabolic disorders such as diabetes and obesity. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is .
Biological Activity Overview
- Metabolic Role : this compound serves as an intermediate in the metabolism of lysine, influencing various metabolic pathways. It is associated with the modulation of insulin secretion and glucose homeostasis .
- Insulin Secretion : Research indicates that this compound can stimulate insulin secretion from pancreatic beta cells. In vitro studies have shown that it enhances insulin release in a dose-dependent manner, suggesting its potential role as a therapeutic agent for diabetes management .
- Association with Diabetes : Elevated levels of 2-aminoadipic acid have been linked to an increased risk of developing type 2 diabetes. A nested case-control study demonstrated that individuals with high concentrations of this metabolite had over a fourfold increase in diabetes risk compared to those with lower levels .
- Oxidative Stress and Insulin Resistance : this compound is produced under conditions of oxidative stress and has been implicated in insulin resistance mechanisms. Studies have shown that excess levels of this metabolite can impair insulin signaling pathways, contributing to metabolic disorders .
Table 1: Summary of Key Findings on this compound
Detailed Research Insights
- Insulin Secretion Studies : A study conducted on mice demonstrated that administration of 2-aminoadipic acid resulted in significantly higher plasma levels of insulin after both standard and high-fat diets. This suggests that this compound may have a protective role against diet-induced insulin resistance .
- Adipogenesis and Insulin Resistance : Research indicates that elevated levels of 2-aminoadipic acid are associated with increased adipogenesis and impaired insulin signaling in both human and mouse models. In particular, studies have shown that excess 2-AAA can lead to abnormal gluconeogenesis and reduced AKT phosphorylation in liver cells, highlighting its role in metabolic dysregulation .
- Oxidative Stress Marker : this compound has been identified as a potential biomarker for oxidative stress, which is often elevated in conditions such as diabetes and aging. Its levels correlate with various metabolic parameters, including body mass index (BMI) and homeostasis model assessment (HOMA) scores .
Q & A
Basic Research Questions
Q. How can researchers confirm the enantiomeric purity of Boc-D-2-aminoadipic acid in peptide synthesis?
- Methodological Answer : Enantiomeric purity is critical for ensuring the biological activity of synthetic peptides. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate D- and L- isomers. Validate the method using standard solutions of known enantiomeric ratios. For absolute configuration confirmation, employ X-ray crystallography or circular dichroism (CD) spectroscopy. Cross-reference retention times with authentic standards and ensure solvent systems are optimized to resolve closely related isomers .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer : Quantitative amino acid analysis (AAA) via pre-column derivatization (e.g., using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AccQ•Tag) followed by reverse-phase HPLC with fluorescence detection provides high sensitivity. Calibrate with a this compound standard curve (0.1–100 µM) and include internal standards (e.g., norvaline) to correct for matrix effects. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity .
Q. How does this compound compare to its L-isomer in peptide stability studies?
- Methodological Answer : Design comparative stability assays under physiological conditions (pH 7.4, 37°C). Incubate peptides containing this compound vs. L-2-aminoadipic acid and monitor degradation via LC-MS over 24–72 hours. Assess susceptibility to proteolytic enzymes (e.g., trypsin) and oxidative stress (H₂O₂ exposure). Statistical analysis (ANOVA) of half-life differences will highlight stereochemical impacts on stability .
Advanced Research Questions
Q. How can researchers optimize solid-phase synthesis protocols for this compound incorporation into branched peptides?
- Methodological Answer : Use a low-swelling resin (e.g., Tentagel®) to minimize steric hindrance. Activate this compound with HBTU/DIPEA in DMF and extend coupling times to 2–4 hours. Monitor incorporation efficiency via Kaiser test or FTIR for free amine detection. For branched structures, employ orthogonal protecting groups (e.g., Fmoc for lysine side chains) and perform iterative deprotection/coupling cycles .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variability in assay conditions or impurity profiles. Replicate studies using standardized protocols (e.g., cell lines, serum-free media). Characterize compound purity via NMR and HRMS to rule out batch-to-batch variability. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, endotoxin levels) and use multivariate regression to isolate structure-activity relationships .
Q. How can computational modeling predict the conformational effects of this compound in peptide scaffolds?
- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Model the Boc-protected side chain’s steric and electronic contributions to peptide folding. Validate predictions with experimental data (e.g., NMR NOE restraints). Compare energy minima of D- vs. L-isomer-containing peptides to quantify stability differences. Pair with free-energy perturbation (FEP) calculations to predict binding affinities .
Q. What in vivo models are appropriate for studying this compound’s role in metabolic pathways?
- Methodological Answer : Use knockout murine models (e.g., Δaminoadipate transaminase) to assess metabolic flux via stable isotope tracing (¹³C-labeled this compound). Monitor urinary excretion and tissue distribution via LC-MS. For neurotoxicity studies, employ zebrafish larvae for high-throughput screening of developmental defects linked to aminoadipic acid accumulation .
Q. Methodological Guidelines
- Experimental Design : Follow SRQR (Standards for Reporting Qualitative Research) guidelines to ensure reproducibility. Include detailed descriptions of synthesis conditions, analytical parameters, and statistical methods .
- Data Validation : Cross-validate results using orthogonal techniques (e.g., HPLC + MS) and adhere to ICH Q6B guidelines for structural characterization .
- Ethical Compliance : For in vivo studies, document participant selection criteria and obtain IRB approval, as outlined in human/animal research protocols .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575451 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110544-97-3 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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